1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea
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Description
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea , also known by its chemical formula C₁₃H₆Cl₄FNO₂ , is a synthetic organic compound. It belongs to the class of urea derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 2,5-dichlorophenyl isocyanate with 4-fluorophenyl hydrazine . The resulting intermediate is then cyclized to form the 2-oxoazetidin-3-yl ring. The final urea derivative is obtained by reacting this intermediate with urea . The overall synthetic route requires careful optimization to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of 1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea consists of a central urea moiety linked to two aromatic rings: a 2,5-dichlorophenyl group and a 4-fluorophenyl group. The 2-oxoazetidin-3-yl ring provides rigidity to the molecule, influencing its biological activity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , oxidation , and reduction . Its reactivity depends on the functional groups present, such as the chlorophenyl and fluorophenyl substituents.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (please refer to relevant literature).
- Solubility : It may exhibit varying solubility in different solvents.
- Color : The compound may appear as a white or off-white solid.
Safety And Hazards
- Toxicity : As with any chemical compound, caution is necessary. It is essential to handle this substance in a well-ventilated area and use appropriate protective equipment.
- Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.
Future Directions
Researchers should explore the pharmacological potential of this compound further. Investigating its biological activity, potential therapeutic applications, and structure-activity relationships will contribute to our understanding of its significance.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-9-1-6-12(18)13(7-9)20-16(24)21-14-8-22(15(14)23)11-4-2-10(19)3-5-11/h1-7,14H,8H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQMNOGNCHGETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea |
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